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Compound of Interest

Compound Name: Ethyl triacontanoate

Cat. No.: B1604637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl triacontanoate is a long-chain fatty acid ester that finds applications in various scientific

and industrial fields. It is utilized as a reference standard in the analysis of waxes and lipids, in

the formulation of lubricants and coatings, and has potential applications in the pharmaceutical

and cosmetic industries.[1] This document provides detailed protocols for the synthesis of ethyl
triacontanoate from triacontanoic acid via three distinct methods: Fischer esterification,

conversion to an acid chloride intermediate followed by esterification, and lipase-catalyzed

esterification.

Physicochemical Data
A summary of the key physicochemical properties of the reactant and product is provided below

for easy reference.

Table 1: Physicochemical Properties of Triacontanoic Acid and Ethyl Triacontanoate
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Property Triacontanoic Acid Ethyl Triacontanoate

Synonyms
Melissic Acid, n-Triacontanoic

acid

Ethyl triacontanate, Melissic

acid ethyl ester

CAS Number 506-50-3 7505-12-6

Molecular Formula C30H60O2 C32H64O2

Molecular Weight 452.80 g/mol [2] 480.85 g/mol [3][4]

Melting Point 92-94 °C[5] 67-69 °C[3]

Boiling Point Not available 448.5 °C at 760 mmHg[3]

Density Not available 0.858 g/cm³[3]

Appearance
White to light yellow crystalline

powder[5]

Colorless, odorless liquid or

waxy solid

Solubility
Soluble in chloroform and

other organic solvents
Soluble in organic solvents

Synthesis Protocols
Three primary methods for the synthesis of ethyl triacontanoate are detailed below. Each

protocol includes a list of required materials, a step-by-step procedure, and expected

outcomes.

Method 1: Fischer Esterification
This classic method involves the direct acid-catalyzed esterification of a carboxylic acid with an

alcohol. It is a reversible reaction, and the equilibrium is typically shifted towards the product by

using an excess of the alcohol.[1]

Materials:

Triacontanoic acid

Absolute ethanol

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://hmdb.ca/spectra/nmr_one_d/4426
https://m.molbase.com/moldata/472434.html
https://www.chemeo.com/cid/86-216-7/ethyl-triacontanoate
https://www.lookchem.com/casno7505-12-6.html
https://m.molbase.com/moldata/472434.html
https://m.molbase.com/moldata/472434.html
https://m.molbase.com/moldata/472434.html
https://www.lookchem.com/casno7505-12-6.html
https://www.benchchem.com/product/b1604637?utm_src=pdf-body
https://www.benchchem.com/product/b1604637
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Concentrated sulfuric acid (H₂SO₄)

Sodium bicarbonate (NaHCO₃) solution (saturated)

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Round-bottom flask

Reflux condenser

Heating mantle

Separatory funnel

Rotary evaporator

Experimental Protocol:

Reaction Setup: In a round-bottom flask, dissolve triacontanoic acid in a large excess of

absolute ethanol.

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture

while stirring.

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for

ethanol) for 2-4 hours.[1] The progress of the reaction can be monitored by thin-layer

chromatography (TLC).

Work-up: After cooling to room temperature, remove the excess ethanol using a rotary

evaporator.

Extraction: Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to

neutralize the acid catalyst), and brine.
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Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium

sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude ethyl
triacontanoate.

Purification: The crude product can be further purified by recrystallization from a suitable

solvent like ethanol to obtain the pure ethyl triacontanoate.[1]

Expected Yield: A study on the synthesis of 1-triacontanol involved the esterification of

triacontanoic acid with ethanol using a drop of concentrated sulfuric acid and refluxing for two

hours, which resulted in an 86% yield of ethyl triacontanoate after workup and

recrystallization.[3]

Logical Workflow for Fischer Esterification:

Caption: Workflow for the synthesis of ethyl triacontanoate via Fischer Esterification.

Method 2: Via Acid Chloride Intermediate
This method involves the conversion of triacontanoic acid to its more reactive acid chloride

derivative using thionyl chloride (SOCl₂), followed by reaction with ethanol. This is an

essentially irreversible reaction that often leads to high yields.[1]

Materials:

Triacontanoic acid

Thionyl chloride (SOCl₂)

Anhydrous solvent (e.g., chloroform, dichloromethane, or toluene)

Absolute ethanol

Pyridine (optional, as an acid scavenger)

Round-bottom flask

Reflux condenser
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Dropping funnel

Stirring apparatus

Rotary evaporator

Experimental Protocol:

Acid Chloride Formation: In a round-bottom flask, suspend or dissolve triacontanoic acid in

an anhydrous solvent. Add thionyl chloride dropwise at room temperature or with cooling. A

catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

Reaction Completion: After the addition is complete, gently reflux the mixture for 1-2 hours or

until the evolution of HCl and SO₂ gases ceases.

Removal of Excess Reagent: Remove the excess thionyl chloride and solvent by distillation

or under reduced pressure.

Esterification: Dissolve the resulting crude triacontanoyl chloride in an anhydrous solvent and

cool in an ice bath. Add absolute ethanol dropwise. A base like pyridine can be added to

neutralize the HCl formed.

Reaction and Work-up: Stir the reaction mixture for 30-60 minutes at room temperature.[6]

The reaction is typically rapid.

Purification: The reaction mixture is then worked up by washing with water and a mild base

to remove any remaining acid. The organic layer is dried and the solvent evaporated to yield

ethyl triacontanoate. Further purification can be achieved by recrystallization.

Expected Yield: This method is advantageous as the reaction between the acid chloride and

alcohol is essentially irreversible, leading to high, often near-quantitative, yields.[3]

Logical Workflow for Acid Chloride Method:

Caption: Two-step synthesis of ethyl triacontanoate via an acid chloride intermediate.

Method 3: Lipase-Catalyzed Esterification
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This enzymatic approach offers a greener alternative to chemical synthesis, proceeding under

milder reaction conditions. Lipases are enzymes that can catalyze esterification in low-water

environments.[1]

Materials:

Triacontanoic acid

Absolute ethanol

Immobilized lipase (e.g., from Candida antarctica or Rhizomucor miehei)

Organic solvent (optional, e.g., hexane or toluene)

Reaction vessel with temperature control and stirring

Molecular sieves (optional, for water removal)

Experimental Protocol:

Reaction Setup: Combine triacontanoic acid and ethanol in a suitable reaction vessel. A

solvent can be used to improve solubility if necessary.

Enzyme Addition: Add the immobilized lipase to the reaction mixture.

Reaction Conditions: Maintain the reaction at a controlled temperature (typically 40-60 °C)

with constant stirring. The optimal temperature will depend on the specific lipase used.

Water Removal: To drive the equilibrium towards the ester, water produced during the

reaction can be removed using molecular sieves or by conducting the reaction under

vacuum.

Monitoring and Work-up: Monitor the reaction progress by TLC or GC. Once the reaction is

complete, the immobilized enzyme can be filtered off for reuse.

Purification: The product is then purified from the reaction mixture, typically by evaporation of

the solvent and unreacted ethanol, followed by recrystallization if necessary.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1604637
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expected Yield: The yield of lipase-catalyzed esterification is highly dependent on the

optimization of reaction parameters such as the choice of lipase, solvent, temperature, and the

efficiency of water removal.

Logical Workflow for Lipase-Catalyzed Esterification:

Caption: Workflow for the enzymatic synthesis of ethyl triacontanoate.

Comparison of Synthesis Methods
Table 2: Comparison of Synthesis Methods for Ethyl Triacontanoate

Feature
Fischer
Esterification

Via Acid Chloride
Lipase-Catalyzed
Esterification

Reagents

Carboxylic acid,

alcohol, strong acid

catalyst

Carboxylic acid,

thionyl chloride,

alcohol

Carboxylic acid,

alcohol, lipase

Reaction Conditions Reflux temperature
Room temperature to

reflux

Mild temperatures

(40-60 °C)

Reversibility Reversible Irreversible Reversible

Typical Yield

Good (e.g., 86%)[3]

but equilibrium-

dependent

High to near-

quantitative[3]

Variable, requires

optimization

Byproducts Water SO₂, HCl Water

Advantages
Simple, uses common

reagents

High yield, fast

reaction

Mild conditions,

environmentally

friendly, reusable

catalyst

Disadvantages

Reversible, requires

excess alcohol, strong

acid

Harsh reagents,

corrosive byproducts

Slower reaction times,

cost of enzyme

Characterization of Ethyl Triacontanoate
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The identity and purity of the synthesized ethyl triacontanoate can be confirmed using

standard analytical techniques.

Table 3: Spectroscopic Data for Ethyl Triacontanoate

Technique Expected Observations Interpretation

¹H NMR

Quartet at ~4.1 ppmTriplet at

~1.25 ppmTriplet at ~2.2

ppmLarge signal at ~1.2-1.3

ppmTriplet at ~0.88 ppm

-O-CH₂-CH₃-O-CH₂-CH₃-CH₂-

C=O-(CH₂)₂₇- in the long

chainTerminal CH₃ of the acyl

chain

¹³C NMR

Signal at ~174 ppmSignal at

~60 ppmMultiple signals at

~22-34 ppmSignal at ~14 ppm

Ester C=O-O-CH₂-CH₃CH₂

carbons of the long

chainTerminal CH₃ carbons

IR Spectroscopy

Strong band at ~1735

cm⁻¹Strong bands at ~2920 &

2850 cm⁻¹

C=O stretch of saturated

esterAliphatic C-H stretch

Mass Spectrometry
Molecular ion peak (M⁺) or

protonated molecule ([M+H]⁺)

Confirms the molecular weight

and formula (C₃₂H₆₄O₂)

Note: The exact chemical shifts and absorption frequencies may vary slightly depending on the

solvent and instrument used.

Conclusion
The synthesis of ethyl triacontanoate from triacontanoic acid can be achieved through several

effective methods. The choice of method will depend on the desired yield, available resources,

and environmental considerations. Fischer esterification offers a straightforward approach with

good yields, while the acid chloride method provides a route to near-quantitative yields. For a

more sustainable process, lipase-catalyzed esterification presents a viable, albeit potentially

slower, alternative. Proper characterization of the final product is crucial to ensure its identity

and purity for its intended application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

